molecular formula C10H11N3O B3363484 4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol CAS No. 103037-99-6

4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol

Cat. No. B3363484
CAS RN: 103037-99-6
M. Wt: 189.21 g/mol
InChI Key: LMZFIBHYPNBLHR-UHFFFAOYSA-N
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Description

“4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . Over the years, there have been a number of preparations published for the synthesis of imidazole-4-ones . These methodologies can be used to produce three C5-substitution patterns .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions of imidazole derivatives are diverse due to the presence of two nitrogen atoms and the ability to form two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Mechanism of Action

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring-containing drugs due to the increasing public health problems from antimicrobial resistance in drug therapy . Therefore, there is a need for the development of new drugs that overcome these problems .

properties

IUPAC Name

4-(2-amino-5-methyl-1H-imidazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-9(13-10(11)12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZFIBHYPNBLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Reactant of Route 2
4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Reactant of Route 3
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4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Reactant of Route 4
4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Reactant of Route 5
4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol
Reactant of Route 6
4-(2-Amino-5-methyl-1H-imidazol-4-yl)phenol

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